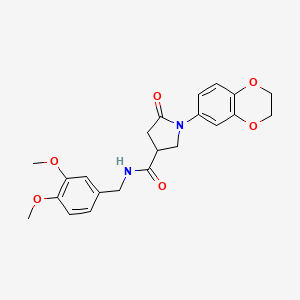

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule characterized by a benzodioxin ring system fused to a pyrrolidinecarboxamide scaffold. The compound features a 3,4-dimethoxybenzyl substituent, which contributes to its unique physicochemical and pharmacodynamic properties. This analysis focuses on comparative structural and functional features relative to closely related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps:

Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Introduction of the Dimethoxybenzyl Group: This step involves the alkylation of the benzodioxin intermediate with 3,4-dimethoxybenzyl chloride in the presence of a strong base such as sodium hydride.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a condensation reaction between an appropriate amine and a diketone.

Coupling of the Intermediates: The final step involves coupling the benzodioxin and pyrrolidine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation Products: Corresponding carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C17H19N3O4

- Molecular Weight : 341.35 g/mol

- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of pyrrolidinecarboxamides exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Case Study: COX Inhibition

A study demonstrated that similar compounds effectively inhibited COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. The structure-activity relationship (SAR) analysis indicated that modifications at the benzodioxin moiety could enhance anti-inflammatory activity while minimizing side effects .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Case Study: Antibacterial Efficacy

In vitro studies showed that the compound was effective against Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed zones of inhibition comparable to standard antibiotics, suggesting potential for development into a therapeutic agent for bacterial infections .

Anticancer Potential

Emerging studies have begun to explore the anticancer properties of this compound. Preliminary results suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Case Study: Apoptosis Induction

A recent investigation into the effects of the compound on human cancer cell lines indicated significant induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This suggests that further exploration into its use as an adjunct therapy in cancer treatment may be warranted .

Biological Assays

Comprehensive biological assays have been conducted to evaluate the pharmacological profiles of the compound. These include:

- Antimicrobial Assays : Evaluating effectiveness against various pathogens.

- Cytotoxicity Tests : Assessing the safety profile on non-cancerous cell lines.

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities and interactions with target proteins such as COX enzymes and cancer-related proteins. These studies provide insights into how structural modifications can enhance efficacy.

Table 1: Summary of Biological Activities

Table 2: Molecular Docking Results

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|---|

| This compound | COX-1 | -8.5 | Hydrogen bonds |

| This compound | COX-2 | -7.9 | Hydrophobic interactions |

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s core structure shares similarities with benzodioxin- and pyrrolidine-containing derivatives, which are frequently explored in medicinal chemistry for their neuroactive, anti-inflammatory, or kinase-inhibitory potentials. Below is a detailed comparison with two structurally related analogs:

Substituent-Driven Functional Differences

- 3,4-Dimethoxybenzyl Group (Target Compound): The dimethoxybenzyl group enhances lipophilicity compared to analogs with polar substituents (e.g., dimethylamino or thiazole groups). This may improve membrane permeability but reduce aqueous solubility.

- Dimethylaminomethylphenyl Group (Compound ): The dimethylamino moiety increases basicity and solubility in physiological conditions, favoring blood-brain barrier penetration. This feature is advantageous for CNS-targeted therapeutics but may increase metabolic instability due to N-demethylation pathways.

5-Methylthiazol-2-yl Group (Compound ):

The thiazole ring introduces sulfur-based hydrogen bonding and π-stacking interactions, often associated with antimicrobial or kinase-inhibitory activity. However, the lower molecular weight (359.4 g/mol) and reduced solubility (20.2 µg/mL) may limit bioavailability compared to the target compound .

Pharmacokinetic and Pharmacodynamic Insights

- Solubility and Bioavailability: The thiazole-containing analog () exhibits modest aqueous solubility (20.2 µg/mL), suggesting that the target compound’s dimethoxybenzyl group may further reduce solubility unless counterbalanced by formulation strategies. In contrast, the dimethylamino analog () likely achieves higher solubility but shorter half-life due to metabolic susceptibility.

Target Engagement: Benzodioxin derivatives often interact with G-protein-coupled receptors (GPCRs) or kinases. The dimethoxybenzyl group in the target compound may favor interactions with adrenergic or dopaminergic receptors, whereas the thiazole analog () could inhibit enzymes like cyclooxygenase or tyrosine kinases .

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O4 with a molecular weight of approximately 316.35 g/mol. The structure includes a benzodioxin moiety and a pyrrolidinecarboxamide group, which are crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

- Antioxidant Activity : The presence of the benzodioxin structure is associated with free radical scavenging properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds featuring the pyrrolidinecarboxamide group have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Antioxidant Study : A study demonstrated that derivatives similar to the compound showed significant free radical scavenging activity in vitro. The IC50 values indicated strong potential for therapeutic applications in oxidative stress-related diseases.

- Anti-inflammatory Research : In an animal model, administration of the compound resulted in a notable decrease in paw edema and inflammatory markers, suggesting its efficacy as an anti-inflammatory agent.

- Anticancer Activity : A series of experiments on human cancer cell lines revealed that the compound could inhibit cell proliferation at micromolar concentrations. Apoptotic assays confirmed that treated cells exhibited increased markers for apoptosis compared to controls.

Properties

Molecular Formula |

C22H24N2O6 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C22H24N2O6/c1-27-17-5-3-14(9-19(17)28-2)12-23-22(26)15-10-21(25)24(13-15)16-4-6-18-20(11-16)30-8-7-29-18/h3-6,9,11,15H,7-8,10,12-13H2,1-2H3,(H,23,26) |

InChI Key |

YWIVHUZPKWTOAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.